Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate
Description
Properties
IUPAC Name |
methyl (E)-5-(4-fluorophenyl)-3-oxopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-16-12(15)8-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOSUHKOAJBDD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Functionalization of α,β-Unsaturated Ketones
Sodium borohydride (NaBH₄)-mediated reduction of α,β-unsaturated ketoesters offers a pathway to intermediate alcohols, which can be further functionalized. In a study on analogous compounds, NaBH₄ (1.0 equiv.) in ethanol reduced diazovinylketoesters to hydroxy derivatives in 91–94% yield. For this compound, this approach could involve:
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Reduction : Selective reduction of the ketone to a secondary alcohol.
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Re-oxidation : Controlled oxidation back to the ketone to preserve the conjugated system.
Catalytic Systems and Reaction Optimization
Acid-Catalyzed Esterification
Purification and Characterization
Chromatographic Techniques
Flash chromatography is the primary purification method for intermediates and final products. For example:
Spectroscopic Analysis
Critical characterization data include:
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¹H NMR : Signals for the fluorophenyl group (δ 7.1–7.3 ppm), methyl ester (δ 3.6–3.8 ppm), and conjugated ketone (δ 6.2–6.5 ppm for the α,β-unsaturated system).
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MS (ESI+) : Expected molecular ion peak at m/z 222.21 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems could enhance yield and reproducibility. Key advantages include:
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Temperature Control : Precise management of exothermic reactions.
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Scalability : Reduced batch-to-batch variability compared to traditional batch reactors.
Solvent Recycling
Ethyl acetate and hexanes, commonly used in purification, can be recovered via distillation, reducing environmental and economic costs.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ Cyclization | Rh₂(OAc)₄ | RT, 2 h | 72–95 | >95 |
| Acid-Catalyzed Esterification | H₂SO₄ | Reflux, 12 h | 65–85 | 90–95 |
| NaBH₄ Reduction | NaBH₄ | RT, 30 min | 91–94 | >98 |
Table 1: Comparison of synthetic approaches for this compound and analogous compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-fluorophenyl)-3-oxopentanoic acid.
Reduction: Formation of 5-(4-fluorophenyl)-3-hydroxypent-4-enoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to certain enzymes and receptors, making it a potent compound in various biochemical processes. The ester group allows for easy hydrolysis, releasing the active form of the compound that can interact with its molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The 4-fluorophenyl group in methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate distinguishes it from analogs with other aryl substituents. For example:
- Chlorine’s weaker electron-withdrawing effect compared to fluorine may reduce electrophilicity at the ketone position .
- (E)-Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate (2D): The nitro group is strongly electron-withdrawing, increasing the compound’s acidity and reactivity in nucleophilic additions. However, nitro groups may reduce solubility in nonpolar solvents .
- (E)-Ethyl 5-(4-butylphenyl)-3-oxopent-4-enoate (2E): The bulky butyl group introduces significant hydrophobicity, likely improving lipid membrane permeability but reducing crystallinity .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Ester Group | Reactivity (Electrophilicity) | Solubility Trend |
|---|---|---|---|---|
| Methyl 5-(4-fluorophenyl)-3-oxo... | 4-Fluorophenyl | Methyl | Moderate | Moderate polarity |
| (E)-Ethyl 5-(4-chlorophenyl)-3-oxo | 4-Chlorophenyl | Ethyl | Slightly lower | Lower polarity |
| (E)-Ethyl 5-(4-nitrophenyl)-3-oxo | 4-Nitrophenyl | Ethyl | High | Polar solvents favored |
| (E)-Ethyl 5-(4-butylphenyl)-3-oxo | 4-Butylphenyl | Ethyl | Low | Hydrophobic |
Ester Group Influence
The methyl ester in the target compound vs. ethyl esters in analogs (e.g., 2C–2E) affects hydrolysis rates and metabolic stability. Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, impacting bioavailability. Ethyl esters may confer better thermal stability in storage .
Crystallographic Behavior
Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (5) exhibit triclinic (P 1) symmetry with planar molecular conformations, except for one perpendicular fluorophenyl group. This suggests that steric hindrance from fluorine may influence packing efficiency and melting points in crystalline phases .
Biological Activity
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate (CAS No. 144224-15-7) is an organic compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated phenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. A study evaluating the antimicrobial efficacy of structurally related compounds found that the presence of fluorine atoms often increases potency against Gram-positive bacteria due to enhanced membrane permeability and interaction with bacterial enzymes .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound were effective in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects .
Data Table: Biological Activity Overview
Case Studies
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Antimicrobial Efficacy Study
A comparative study assessed the antimicrobial activity of various fluorinated compounds, including this compound. Results showed a significant reduction in bacterial colony counts, particularly against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent . -
Cancer Cell Line Analysis
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was mediated through ROS generation and subsequent apoptosis .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves condensation reactions between fluorophenyl-containing precursors and keto esters. For example, highlights the use of (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate in synthetic workflows, suggesting that Claisen-Schmidt or Michael addition reactions may be effective. Optimization should focus on solvent polarity (e.g., ethanol or THF), temperature control (60–80°C), and catalytic systems (e.g., piperidine for enolate formation). Monitoring via TLC or HPLC is critical to track intermediate formation and minimize side products like unreacted 4-fluorobenzaldehyde derivatives . also recommends using Mannich base methodologies for structurally similar fluorophenyl compounds, which could involve morpholine or piperazine catalysts to enhance yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~190–200 ppm for carbonyl carbons) and the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons).
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (enone system).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
For crystalline samples, single-crystal X-ray diffraction (XRD) using SHELXL () can resolve stereochemical ambiguities .
Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions. For instance, demonstrates that fluorophenyl groups in similar structures promote regioselective attacks by amines or thiols at the β-position of the enone system. Solvent effects (e.g., polar aprotic solvents like DMF) and temperature (25–50°C) can further modulate reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. utilized DFT to analyze charge distribution in fluorophenyl-containing pyrrolopyrimidines, showing that the fluorine atom stabilizes the LUMO of the enone system, aligning with experimental reactivity trends . Software like Gaussian or ORCA is recommended for such studies, with validation against experimental NMR/XRD data.
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning in XRD analysis?
Disordered solvent molecules can be addressed using SQUEEZE in PLATON or refining occupancy parameters in SHELXL ( ). For twinned crystals, the HKLF 5 format in SHELXL enables twin refinement, while ORTEP-3 ( ) provides graphical validation of resolved structures. If residual electron density persists, consider alternative space groups or re-measuring data at higher resolution (e.g., synchrotron sources) .
Q. How can researchers investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Target Selection : links fluorophenyl derivatives to HMG-CoA reductase inhibition, suggesting potential metabolic applications.
- Assay Design : Use fluorescence polarization for binding affinity studies or enzyme-coupled assays (e.g., NADPH depletion for oxidoreductases).
- SAR Studies : Modify the ester group (e.g., replace methyl with ethyl) or introduce substituents on the phenyl ring to assess activity changes. Cross-reference with impurities and degradation products () to rule off-target effects .
Q. What are the challenges in analyzing stereochemical outcomes during asymmetric synthesis of this compound?
Chiral HPLC (e.g., Chiralpak® columns) or NMR chiral shift reagents (e.g., Eu(hfc)) can separate enantiomers. emphasizes the role of steric hindrance from the 4-fluorophenyl group in dictating diastereoselectivity during cyclization steps. For mechanistic insights, isotopic labeling (e.g., H or C) combined with kinetic studies can elucidate transition states .
Methodological Notes
- Data Validation : Cross-check spectroscopic data with PubChem or Reaxys entries (avoid BenchChem per guidelines).
- Software Tools : SHELX for XRD refinement , ORTEP-3 for visualization , and Gaussian for DFT .
- Safety Protocols : Use fume hoods and PPE when handling fluorophenyl intermediates ( notes hazards like inhalation risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
